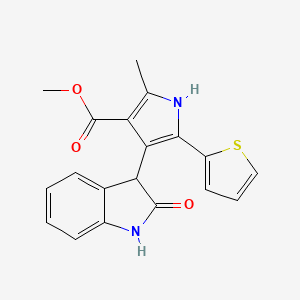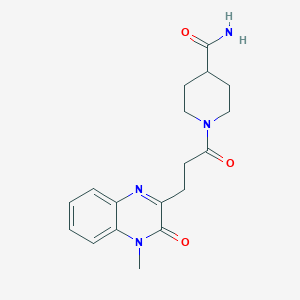![molecular formula C21H22N4O2 B14933282 4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B14933282.png)
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide is a complex organic compound that features both indole and benzimidazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzimidazole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), as well as catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole and benzimidazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide involves its interaction with specific molecular targets. The indole and benzimidazole rings can bind to proteins, enzymes, or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.
2-(1H-indol-3-yl)isoindolin-1-one derivatives: Synthesized for their potential anti-inflammatory and antibacterial properties.
3-(1-(methoxymethyl)-1H-indol-3-yl)acrylic acid: Another indole derivative with distinct chemical properties.
Uniqueness
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]butanamide is unique due to the combination of indole and benzimidazole moieties in a single molecule
Propiedades
Fórmula molecular |
C21H22N4O2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-13-20-24-18-10-9-15(11-19(18)25-20)23-21(26)8-4-5-14-12-22-17-7-3-2-6-16(14)17/h2-3,6-7,9-12,22H,4-5,8,13H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
NCKHEUNQLPZRHH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B14933208.png)
![(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14933216.png)

![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)
![N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14933237.png)
![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14933240.png)

![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B14933259.png)
![ethyl 4-methyl-2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14933267.png)


![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933279.png)

